molecular formula C21H17F3N2O2 B2913687 1-[(3-methylphenyl)methyl]-2-oxo-N-[3-(trifluoromethyl)phenyl]-1,2-dihydropyridine-3-carboxamide CAS No. 946247-26-3

1-[(3-methylphenyl)methyl]-2-oxo-N-[3-(trifluoromethyl)phenyl]-1,2-dihydropyridine-3-carboxamide

Cat. No.: B2913687
CAS No.: 946247-26-3
M. Wt: 386.374
InChI Key: UCWZJMUYPQQDBG-UHFFFAOYSA-N
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Description

1-[(3-methylphenyl)methyl]-2-oxo-N-[3-(trifluoromethyl)phenyl]-1,2-dihydropyridine-3-carboxamide is a complex organic compound with significant potential in various fields of scientific research. This compound features a dihydropyridine core, which is a common structural motif in many biologically active molecules.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[(3-methylphenyl)methyl]-2-oxo-N-[3-(trifluoromethyl)phenyl]-1,2-dihydropyridine-3-carboxamide typically involves multi-step organic reactions. One common method includes the condensation of 3-methylbenzylamine with an appropriate dihydropyridine precursor under controlled conditions. The reaction is often catalyzed by a base such as triethylamine and conducted in an organic solvent like dichloromethane.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to ensure the compound’s purity.

Chemical Reactions Analysis

Types of Reactions

1-[(3-methylphenyl)methyl]-2-oxo-N-[3-(trifluoromethyl)phenyl]-1,2-dihydropyridine-3-carboxamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be performed using hydrogen gas in the presence of a palladium catalyst.

    Substitution: Nucleophilic substitution reactions can occur at the aromatic rings, facilitated by reagents such as sodium hydride.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Hydrogen gas with palladium on carbon.

    Substitution: Sodium hydride in dimethylformamide.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce amines.

Scientific Research Applications

1-[(3-methylphenyl)methyl]-2-oxo-N-[3-(trifluoromethyl)phenyl]-1,2-dihydropyridine-3-carboxamide has diverse applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with various pharmacological properties.

    Medicine: Explored for its potential therapeutic effects, particularly in the treatment of cardiovascular diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-[(3-methylphenyl)methyl]-2-oxo-N-[3-(trifluoromethyl)phenyl]-1,2-dihydropyridine-3-carboxamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and triggering downstream signaling pathways. The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

  • 1-[(3-methylphenyl)methyl]-2-oxo-N-[3-(fluoromethyl)phenyl]-1,2-dihydropyridine-3-carboxamide
  • 1-[(3-methylphenyl)methyl]-2-oxo-N-[3-(chloromethyl)phenyl]-1,2-dihydropyridine-3-carboxamide

Uniqueness

1-[(3-methylphenyl)methyl]-2-oxo-N-[3-(trifluoromethyl)phenyl]-1,2-dihydropyridine-3-carboxamide is unique due to the presence of the trifluoromethyl group, which imparts distinct chemical and biological properties. This group enhances the compound’s lipophilicity and metabolic stability, making it a valuable candidate for drug development and other applications.

Properties

IUPAC Name

1-[(3-methylphenyl)methyl]-2-oxo-N-[3-(trifluoromethyl)phenyl]pyridine-3-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H17F3N2O2/c1-14-5-2-6-15(11-14)13-26-10-4-9-18(20(26)28)19(27)25-17-8-3-7-16(12-17)21(22,23)24/h2-12H,13H2,1H3,(H,25,27)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UCWZJMUYPQQDBG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)CN2C=CC=C(C2=O)C(=O)NC3=CC=CC(=C3)C(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H17F3N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

386.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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